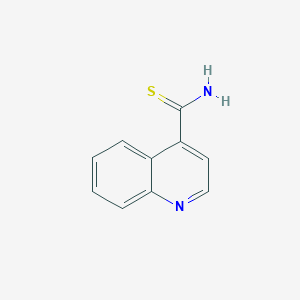

Quinoline-4-carbothioamide

Description

Properties

IUPAC Name |

quinoline-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYCKKBOIJRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418750 | |

| Record name | quinoline-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74585-98-1 | |

| Record name | quinoline-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinoline-4-carbothioamide: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carbothioamide is a sulfur-containing heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As an analogue of quinoline-4-carboxamide, the replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties and potential biological activities. This document provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Core Properties

This compound is a yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂S | [1][2][3][4] |

| Molecular Weight | 188.25 g/mol | [1][2][3][4] |

| CAS Number | 74585-98-1 | [1][2][3][4] |

| Appearance | Yellow Solid | [1] |

| Storage Conditions | 2-8°C | [3][5] |

Structural Information

The structural framework of this compound consists of a quinoline ring substituted at the 4-position with a carbothioamide group. This structure is the basis for its chemical reactivity and biological interactions.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Quinolinethiocarboxamide |

| SMILES String | C1=CC=C2C(=C1)C=C(C=N2)C(=S)N |

| InChI Key | InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) |

Experimental Data

Synthesis

A generalized workflow for this type of synthesis is presented below:

Caption: General synthesis workflow for quinolinyl carbothioamides.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related quinoline derivatives and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Mass Spectrometry: The electron ionization mass spectrum of quinoline derivatives typically shows a prominent molecular ion peak.[7] Fragmentation patterns often involve the loss of small molecules or radicals from the substituent group. For this compound, fragmentation would likely involve the carbothioamide moiety.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amide, C=S stretching of the thioamide group, and various aromatic C-H and C=C/C=N stretching and bending vibrations of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the quinoline ring would appear in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the carbothioamide group. The amide protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms of the molecule. The carbon of the C=S group is expected to be significantly deshielded and appear at a characteristic downfield chemical shift.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[8]

The thioamide group, as an isostere of the amide group, can significantly alter the biological properties of a molecule.[9] Thioamides are known to be stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[9] This modification can impact receptor binding and other biological interactions. Replacing an amide with a thioamide has been shown in some cases to enhance the permeability and bioavailability of molecules.[10]

Given these properties, this compound serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery and agrochemical research.[1] Its unique electronic and steric properties make it a target for further investigation into its potential therapeutic applications.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for this compound. Research into the biological effects of this compound is an area ripe for future exploration. The known mechanisms of action of related quinoline-4-carboxamides, such as the inhibition of translation elongation factor 2 (PfEF2) in the context of antimalarial activity, may provide a starting point for investigating the biological targets of the carbothioamide analog.[5][11][12]

A logical workflow for investigating the biological activity of a novel compound like this compound is outlined below:

Caption: A logical workflow for investigating biological activity.

Conclusion

This compound is a structurally interesting molecule with potential for further development in medicinal chemistry and other scientific fields. While a comprehensive dataset on its properties and biological activity is still emerging, this guide provides a summary of the currently available information. Further research is warranted to fully elucidate its experimental properties, develop efficient synthetic protocols, and explore its biological potential. The unique characteristics imparted by the thioamide functional group suggest that this compound and its derivatives may offer novel avenues for the development of new therapeutic agents and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound , 95% , 74585-98-1 - CookeChem [cookechem.com]

- 4. usbio.net [usbio.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. chempap.org [chempap.org]

- 8. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

The Emergence of Quinoline-4-Carbothioamides: A Technical Guide to a Nascent Class of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents, most notably antimalarials like quinine and chloroquine. Within this broad class, quinoline-4-carboxamides have recently garnered significant attention as potent inhibitors of parasitic growth, with compounds like DDD107498 demonstrating a novel mechanism of action. This technical guide delves into the discovery and history of the closely related but less explored quinoline-4-carbothioamides . While direct, extensive research on this specific subclass is nascent, this document provides a comprehensive overview by leveraging the rich history of its carboxamide analogue, detailing the synthetic pathways to access the carbothioamide core, and exploring the potential biological implications of the amide-to-thioamide substitution.

From Carboxamide to Carbothioamide: A Tale of Bioisosterism

The journey into quinoline-4-carbothioamides begins with the well-documented discovery of the quinoline-4-carboxamide series. These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum.[1][2] The initial hit, while moderately potent, suffered from poor physicochemical properties.[1] A subsequent hit-to-lead optimization program led to the discovery of DDD107498, a compound with low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[1]

The core innovation in transitioning to quinoline-4-carbothioamides lies in the principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the pharmacological activity or pharmacokinetic profile of a compound. The replacement of a carboxamide oxygen with sulfur to yield a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capabilities, lipophilicity, and metabolic stability.[3]

Synthesis and Discovery

The synthesis of quinoline-4-carbothioamides is intrinsically linked to the synthesis of their precursor quinoline-4-carboxylic acids and the subsequent amidation and thionation steps.

Core Synthesis: The Pfitzinger Reaction

A primary route to the quinoline-4-carboxylic acid core is the Pfitzinger reaction. This involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[2]

Amidation

The resulting quinoline-4-carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent such as DMF (dimethylformamide) to yield the corresponding quinoline-4-carboxamide.[2]

Thionation: The Final Step to Carbothioamides

The conversion of the quinoline-4-carboxamide to the target quinoline-4-carbothioamide is most commonly achieved through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. The reaction typically involves heating the carboxamide with Lawesson's reagent in an inert solvent like toluene.

Experimental Protocols

General Procedure for the Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction

-

To a solution of the appropriate isatin (1.0 eq) and a carbonyl compound (1.1 eq) in a mixture of ethanol and water, add a base such as potassium hydroxide (3.0 eq).

-

Heat the reaction mixture under microwave irradiation at 125 °C for a specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude quinoline-4-carboxylic acid, which can be purified further by recrystallization.

General Procedure for the Synthesis of Quinoline-4-Carboxamide

-

To a solution of the quinoline-4-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of this compound

-

Dissolve the quinoline-4-carboxamide (1.0 eq) in dry toluene.

-

Add Lawesson's reagent (0.5-0.7 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.

-

Upon consumption of the starting material, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired this compound.

Quantitative Data

While specific quantitative data for a broad range of quinoline-4-carbothioamides is not yet widely available, the data for the precursor quinoline-4-carboxamides provides a valuable benchmark for comparison and for guiding future drug discovery efforts.

Table 1: In Vitro Antiplasmodial Activity and Physicochemical Properties of Key Quinoline-4-Carboxamides

| Compound | Structure | P. falciparum 3D7 EC50 (nM)[1] | clogP[1] | Aqueous Solubility (µM)[1] | Mouse Liver Microsomal Intrinsic Clearance (Cli) (mL min⁻¹ g⁻¹)[1] |

| Hit Compound 1 | 120 | High | Poor | High | |

| DDD107498 | <10 | Optimized | >100 | <5 |

Table 2: In Vivo Efficacy of Optimized Quinoline-4-Carboxamides in a P. berghei Malaria Mouse Model

| Compound | Oral Dose (mg/kg, 4 days)[1] | ED90 (mg/kg)[1] |

| DDD107498 | <1 | <1 |

| Analogue A | 10 | 2.6 |

| Analogue B | 30 | >10 |

Signaling Pathways and Mechanisms

The mechanism of action for the quinoline-4-carboxamide class has been elucidated to be the inhibition of translation elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[1] This represents a novel mechanism for antimalarial drugs. It is hypothesized that quinoline-4-carbothioamides may share this mechanism, though further investigation is required.

Caption: Inhibition of PfEF2 by Quinoline-4-carboxamides.

Experimental and Logical Workflows

The discovery and development pipeline for novel quinoline-4-carbothioamides would logically follow the established workflow for their carboxamide counterparts.

Caption: Drug discovery workflow for quinoline derivatives.

Future Directions and Conclusion

The exploration of quinoline-4-carbothioamides presents a promising, yet largely untapped, frontier in drug discovery. The established success of the corresponding carboxamides provides a robust foundation and a clear strategic path for the investigation of these sulfur-containing analogues. One study has already shown that a quinoline thiocarboxamide retained similar antiplasmodial activity to its carboxamide counterpart, suggesting the potential of this scaffold.[3]

Future research should focus on the systematic synthesis and biological evaluation of a library of quinoline-4-carbothioamides. Key areas of investigation will include:

-

Comparative SAR studies: Directly comparing the structure-activity relationships of carbothioamides with their carboxamide isosteres.

-

Mechanism of action studies: Confirming whether the inhibition of PfEF2 is a shared mechanism.

-

Pharmacokinetic profiling: Assessing the impact of the thioamide group on absorption, distribution, metabolism, and excretion (ADME) properties.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinoline-4-carbothioamide Derivatives and Their Carboxamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline-4-carbothioamide derivatives and their extensively studied carboxamide analogs. Due to a larger body of available research on the carboxamide scaffold, this paper will first delve into the synthesis, biological activities, and mechanisms of action of quinoline-4-carboxamides, particularly focusing on their success as antimalarial agents. Subsequently, this guide will explore the synthesis and potential biological implications of the bioisosteric replacement of the carboxamide with a carbothioamide moiety, offering a prospective analysis for future research and drug development in this area.

Synthesis of the Quinoline-4-carboxylic Acid Scaffold

The foundational precursor for both quinoline-4-carboxamides and their thioamide derivatives is typically a substituted quinoline-4-carboxylic acid. A widely employed and versatile method for the synthesis of this core structure is the Pfitzinger reaction .[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2]

The reaction proceeds through the hydrolysis of the isatin amide bond to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the desired quinoline-4-carboxylic acid.[2]

Experimental Protocol: Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis

This protocol describes a general procedure for the synthesis of a quinoline-4-carboxylic acid derivative.

Materials:

-

Isatin (or a substituted derivative)

-

A carbonyl compound with an α-methylene group (e.g., a ketone or aldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add the isatin derivative to the basic solution and stir at room temperature. The color of the solution will typically change, indicating the formation of the potassium salt of the corresponding isatinic acid.

-

To this mixture, add the carbonyl compound.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the quinoline-4-carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Quinoline-4-carboxamide Derivatives

The quinoline-4-carboxamide scaffold has been extensively explored, leading to the discovery of potent therapeutic agents, most notably in the field of antimalarials.

Synthesis of Quinoline-4-carboxamides

Quinoline-4-carboxamides are typically synthesized from the corresponding quinoline-4-carboxylic acid via an amide coupling reaction. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[3]

Biological Activity of Quinoline-4-carboxamides

A significant breakthrough in antimalarial drug discovery was the identification of quinoline-4-carboxamide derivatives with potent activity against multiple life-cycle stages of the Plasmodium parasite.[3] These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.

The antimalarial activity of this class of compounds is attributed to their ability to inhibit the parasite's translation elongation factor 2 (PfEF2).[3][4][5] PfEF2 is a crucial enzyme involved in protein synthesis, and its inhibition leads to parasite death. This novel mechanism of action is a key advantage, as it is not susceptible to existing resistance mechanisms.

The following table summarizes the in vitro and in vivo activity of selected quinoline-4-carboxamide derivatives against Plasmodium species.

| Compound | P. falciparum 3D7 EC50 (nM)[3] | P. berghei in vivo ED90 (mg/kg)[3] |

| 1 (Hit) | 120 | Not Reported |

| 2 (DDD107498) | 1 | < 1 |

Experimental Protocols for Antimalarial Activity Assessment

This assay is a common method for determining the 50% effective concentration (EC50) of a compound against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

-

Test compounds

-

SYBR Green I nucleic acid stain

-

96-well microplates

Procedure:

-

Serially dilute the test compounds in the complete culture medium in a 96-well plate.

-

Add a synchronized ring-stage parasite culture to each well.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.

This model is used to assess the in vivo efficacy of antimalarial compounds against a rodent malaria parasite, such as Plasmodium berghei.[6][7]

Materials:

-

P. berghei-infected donor mice

-

Experimental mice (e.g., Swiss Webster or BALB/c)

-

Test compounds formulated for oral or intraperitoneal administration

-

Giemsa stain

Procedure:

-

Infect experimental mice with P. berghei-infected red blood cells.

-

Administer the test compound to the mice once daily for four consecutive days, starting a few hours after infection.

-

On day 4 post-infection, collect blood smears from the tail vein of each mouse.

-

Stain the blood smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the percent inhibition of parasite growth compared to a vehicle-treated control group.

-

The effective dose that reduces parasitemia by 90% (ED90) can be determined by testing a range of doses.

This compound Derivatives: A Prospective Analysis

While the research on this compound derivatives is not as extensive as their carboxamide counterparts, the principles of bioisosteric replacement suggest they are a promising area for investigation.[8][9][10] Thioamides are known to have different physicochemical properties compared to amides, which can impact their biological activity, metabolic stability, and pharmacokinetic profiles.[8][10]

Proposed Synthesis of Quinoline-4-carbothioamides

Quinoline-4-carbothioamides can be synthesized from the corresponding quinoline-4-carboxamides via a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

Hypothetical Experimental Protocol: Thionation of a Quinoline-4-carboxamide

This protocol outlines a general procedure for the conversion of a quinoline-4-carboxamide to its corresponding carbothioamide.

Materials:

-

Quinoline-4-carboxamide derivative

-

Lawesson's reagent

-

Anhydrous toluene or another high-boiling point solvent

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the quinoline-4-carboxamide in anhydrous toluene.

-

Add Lawesson's reagent to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the this compound.

Potential Biological Activities and Considerations

The replacement of the carbonyl oxygen with a sulfur atom in the quinoline-4-carboxamide scaffold can lead to several changes in the molecule's properties that may influence its biological activity:

-

Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to the carbonyl oxygen. This alteration in hydrogen bonding capacity could affect the binding affinity of the molecule to its biological target.

-

Electronic and Steric Properties: The C=S bond is longer than the C=O bond, which can alter the overall geometry of the molecule. The electronic properties are also different, which may influence target interactions.

-

Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to their amide counterparts. They may be more or less susceptible to enzymatic degradation.

-

Lipophilicity: The introduction of a sulfur atom generally increases the lipophilicity of a molecule, which can affect its solubility, permeability, and pharmacokinetic properties.

Given the potent antimalarial activity of the quinoline-4-carboxamides through the inhibition of PfEF2, it is plausible that the corresponding carbothioamide derivatives could retain this mechanism of action. However, the changes in physicochemical properties would likely modulate the potency and pharmacokinetic profile. Further research, including synthesis and comprehensive biological evaluation, is necessary to determine the therapeutic potential of this compound derivatives.

Conclusion

Quinoline-4-carboxamide derivatives have emerged as a highly promising class of compounds, particularly in the development of novel antimalarials with a unique mechanism of action. The synthetic accessibility of the quinoline-4-carboxylic acid core via the Pfitzinger reaction allows for extensive structural diversification. While the corresponding this compound analogs remain largely unexplored, the principles of bioisosteric replacement suggest that they represent a valuable area for future investigation. The synthesis of these thioamides from their amide precursors is feasible using established methods, and their evaluation could lead to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties. This guide provides a solid foundation for researchers to build upon in the exciting and important field of quinoline-based drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

Biological potential of the quinoline-4-carbothioamide scaffold

An In-depth Technical Guide on the Biological Potential of the Quinoline-4-Carboxamide Scaffold

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with significant pharmacological value.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The incorporation of a carboxamide linkage at various positions on the quinoline framework has been a successful strategy for enhancing these pharmacological potencies.[1][5] This technical guide focuses on the quinoline-4-carboxamide scaffold (a closely related structure to the requested carbothioamide, with much more available data) and its thioamide analogue, summarizing the current understanding of its biological potential, mechanisms of action, and structure-activity relationships, intended for researchers and professionals in drug development.

Anticancer Activity

Quinoline and quinolone carboxamide derivatives have been extensively investigated for their potential as anticancer agents.[1] These compounds have shown efficacy against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer, acting through multiple mechanisms of action.[2][6]

Mechanism of Action

The anticancer effects of quinoline-4-carboxamide derivatives are often attributed to their ability to inhibit key enzymes and disrupt cellular processes essential for cancer cell proliferation and survival.

-

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for DNA replication and repair, such as topoisomerases and DNA polymerases.[1][2][7] Certain derivatives also act as potent inhibitors of protein kinases involved in oncogenic signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Akt, mTOR, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8][9] Furthermore, inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been identified as another key target.[1][10]

-

DNA Intercalation: Some quinoline-based compounds can intercalate into DNA, disrupting its structure and function, which can trigger a p53-mediated DNA damage response in cancer cells.[7][11][12]

-

Apoptosis Induction and Cell Cycle Arrest: By inhibiting critical pathways, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[2][8]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway, a common target for these compounds.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50) | Reference |

| 39 | A549 (Lung) | Cytotoxicity | 1.91 µM | [8] |

| 40 | K-562 (Leukemia) | Cytotoxicity | 5.29 µM | [8] |

| 33 | EGFR Kinase | Enzyme Inhibition | 37.07 nM | [8] |

| 12e | MCF-7 (Breast) | Cytotoxicity | 5.71 µM | [5] |

| Compound 6 | Various Bacteria | MIC | 3.12 - 50 µg/mL | [13] |

Antimalarial Activity

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum.[14][15] Optimization of an initial hit compound led to the discovery of derivatives with potent, multistage antimalarial activity and excellent oral efficacy in mouse models.[14][16]

Mechanism of Action

The antimalarial action of these compounds is novel. The lead compound, DDD107498, was found to inhibit the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis, thereby halting parasite growth.[14][15][17] This mechanism is distinct from existing antimalarial drugs, making these compounds promising candidates to combat drug-resistant malaria.[15]

Quantitative Data: Antimalarial Activity

| Compound ID | Parasite Strain | Assay Type | Activity | Reference |

| Screening Hit (1) | P. falciparum (3D7) | In vitro | EC50 = 120 nM | [14][15][16] |

| 25 | P. falciparum | In vitro | EC50 = 70 nM | [14] |

| 27 | P. falciparum | In vitro | EC50 = 4 nM | [15] |

| 27 | P. berghei | In vivo (mouse) | ED90 = 2.6 mg/kg | [15] |

| DDD107498 (2) | P. berghei | In vivo (mouse) | ED90 < 1 mg/kg | [14][16][17] |

Antimicrobial Activity

Derivatives of the quinoline scaffold have shown broad-spectrum antibacterial and antifungal activity.[13][18] They are effective against multidrug-resistant (MDR) Gram-positive bacteria, such as MRSA and C. difficile, as well as Gram-negative bacteria.[19][20]

Mechanism of Action

The antimicrobial mechanisms are diverse. Some derivatives are believed to target both bacterial lipopolysaccharide transport protein (LptA) and Topoisomerase IV, giving them a dual-target advantage and a broad spectrum of activity.[19][21] For antitubercular activity, certain 1,2-dihydroquinoline carboxamide derivatives have been identified as potent inhibitors of the MTB H37Rv strain.[22]

Quantitative Data: Antimicrobial Activity

| Compound ID | Microbial Strain | Activity (MIC) | Reference |

| 5d | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | [19][21] |

| 35 | M. tuberculosis H37Rv | 0.39 µg/mL | [22] |

| 36 | M. tuberculosis H37Rv | 0.78 µg/mL | [22] |

| 32, 33 | A. flavus | 12.5 µg/mL | [22] |

| 32, 33, 34 | A. niger, C. neoformans | 25 µg/mL | [22] |

| Unnamed Quinoline | C. difficile | 1.0 µg/mL | [20] |

Anti-inflammatory Activity

Quinoline-based molecules have been developed as anti-inflammatory agents targeting various pharmacological targets.[23] Notably, novel quinazoline-4(3H)-one-2-carbothioamide derivatives (structurally related to the quinoline scaffold) have shown potent anti-inflammatory effects.[24]

Mechanism of Action

These compounds exhibit anti-inflammatory activity by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[24] Molecular modeling suggests they act as potent inhibitors of Toll-like receptor 4 (TLR4) signaling.[24] Structure-activity relationship (SAR) studies highlight the critical role of the thioamide group (-CSNH-) for this activity; replacing it with an amide (-CONH-) leads to a dramatic decrease in potency.[24]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Activity (IC50) | Reference |

| 8d (4-Cl) | NO Production Inhibition | 2.99 µM | [24] |

| 8g (4-Br) | NO Production Inhibition | 3.27 µM | [24] |

| 8k (4-CF3) | NO Production Inhibition | 1.12 µM | [24] |

| Dexamethasone | NO Production Inhibition | 14.20 µM | [24] |

Antiviral Activity

The quinoline scaffold is present in various compounds with demonstrated antiviral properties against a range of viruses, including bovine herpesvirus, influenza, dengue virus, and SARS-CoV-2.[25][26][27]

Mechanism of Action

Similar to their anticancer effects, the antiviral activity of some quinoline derivatives stems from the inhibition of host-cell human dihydroorotate dehydrogenase (DHODH), which is essential for viral replication.[10] For bovine herpesvirus type 5, time-of-addition studies revealed that the compounds act at different stages of the viral replication cycle after initial infection.[25]

Quantitative Data: Antiviral Activity

| Compound ID | Virus | Cell Line | Activity (EC50) | Reference |

| 4h | Bovine Herpesvirus 5 | MDBK | 6.0 µM | [25] |

| C44 | VSV | Not specified | 2 nM | [10] |

| C44 | WSN-Influenza | Not specified | 41 nM | [10] |

| 266 | Dengue Virus 2 | In vitro | 0.59 µM | [26] |

| Unnamed | SARS-CoV-2 | In vitro | 1.5 µM | [27] |

Experimental Protocols

General Synthetic Workflow

A common method for synthesizing the 2-arylquinoline-4-carboxylic acid core is the Pfitzinger reaction.[14][28] This involves the condensation of an isatin derivative with a suitable ketone. The resulting carboxylic acid is then coupled with a desired amine to form the final quinoline-4-carboxamide product.[14]

In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., 5.0 x 10³ cells/well) are seeded into 96-well plates and incubated overnight to allow for attachment.[29]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthesized quinoline compounds (e.g., 0-100 µM).[29]

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[20]

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterial or fungal strain.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.[24]

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[24]

Conclusion

The quinoline-4-carboxamide scaffold and its thioamide analogues represent a highly versatile and pharmacologically significant class of compounds. Research has demonstrated their potent activity against a wide array of diseases, including cancer, malaria, microbial infections, inflammation, and viral illnesses. Their diverse mechanisms of action, which include the inhibition of novel targets like PfEF2 and the modulation of critical signaling pathways such as PI3K/Akt and TLR4, underscore their potential for developing new therapeutics, particularly in the context of growing drug resistance. The extensive structure-activity relationship data available provides a solid foundation for the rational design and optimization of next-generation drug candidates based on this privileged scaffold.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [sonar.ch]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Quinoline-4-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for quinoline-4-carbothioamide, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of the quinoline scaffold and related derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinoline ring system and the thioamide functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | br s | 1H | NH₂ (Thioamide) |

| ~8.8 - 9.0 | d | 1H | H-2 |

| ~8.2 - 8.4 | d | 1H | H-8 |

| ~8.0 - 8.2 | d | 1H | H-5 |

| ~7.8 - 8.0 | m | 1H | H-7 |

| ~7.6 - 7.8 | m | 1H | H-6 |

| ~7.5 - 7.7 | d | 1H | H-3 |

| ~7.0 - 8.0 | br s | 1H | NH₂ (Thioamide) |

Note: The chemical shifts of the quinoline ring protons are influenced by the electron-withdrawing nature of the carbothioamide group at the C-4 position. The protons of the thioamide group (NH₂) are expected to be broad signals and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 205 | C=S (Thioamide) |

| ~150 - 152 | C-2 |

| ~148 - 150 | C-8a |

| ~145 - 147 | C-4 |

| ~130 - 132 | C-7 |

| ~129 - 131 | C-5 |

| ~128 - 130 | C-4a |

| ~127 - 129 | C-6 |

| ~122 - 124 | C-3 |

| ~118 - 120 | C-8 |

Note: The C=S carbon of the thioamide group is expected to be significantly downfield. The chemical shifts of the quinoline carbons are based on known values for quinoline and substituted derivatives.[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (Thioamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | C=N and C=C stretching (Quinoline ring) |

| 1500 - 1400 | Strong | N-H bending and C-N stretching (Thioamide II band) |

| 1350 - 1250 | Strong | C=S stretching (Thioamide I band)[2] |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Note: The C=S stretching vibration in thioamides can be coupled with other vibrations and its position can vary.[2][3][4] The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular Ion) |

| 171 | [M - NH₃]⁺ |

| 155 | [M - SH]⁺ |

| 128 | [Quinoline]⁺ |

Note: The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline derivatives include the loss of the substituent and fragmentation of the quinoline ring itself.[5][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [9]

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[10]

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Acquisition (Electron Ionization - EI): [11][12]

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[13]

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][13]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of the ions versus their m/z values.[11]

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chempap.org [chempap.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

Quinoline-4-carbothioamide: A Technical Guide to Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] While the pharmacology of quinoline-4-carboxamides is increasingly well-documented, particularly in the fields of antimalarial and anticancer research, the precise mechanisms of action for their bioisosteric analogues, quinoline-4-carbothioamides, remain less defined. This technical guide addresses this knowledge gap by synthesizing available data on structurally related compounds to formulate key hypotheses on the biological targets and signaling pathways of quinoline-4-carbothioamide.

This document leverages the principle of thioamide-for-amide substitution, a common strategy in drug design to modulate physicochemical properties and potentially enhance biological activity.[3][4] We present two primary hypotheses for the mechanism of action of this compound: (1) as an antimalarial agent acting via inhibition of protein synthesis, analogous to its carboxamide counterpart, and (2) as an anticancer agent targeting key oncogenic pathways through enzyme inhibition or DNA interaction. Detailed experimental protocols, quantitative data from related compounds, and signaling pathway diagrams are provided to support these hypotheses and guide future research.

Introduction: The Quinoline Scaffold and Amide Bioisosterism

Quinoline, a fused heterocyclic system of benzene and pyridine, is a privileged structure in drug discovery, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, and antimicrobial effects.[1][5] Modifications at the 4-position of the quinoline ring have proven particularly fruitful for generating potent bioactive molecules.

This guide focuses on this compound, a derivative where the oxygen atom of the more commonly studied carboxamide group is replaced by sulfur. This substitution is a classic example of bioisosteric replacement. Thioamides, as bioisosteres of amides, share similar geometries but exhibit distinct electronic and physicochemical properties.[4] The C=S bond is longer and less polarized than the C=O bond, and thioamides are stronger hydrogen bond donors but weaker acceptors.[4][6] These differences can lead to altered target binding, improved metabolic stability, or enhanced cell permeability, providing a strong rationale for investigating their unique pharmacology.[3][7][8]

Hypothesis I: Antimalarial Activity via Inhibition of Translation Elongation Factor 2 (PfEF2)

A compelling hypothesis for the action of this compound is that it mirrors the antimalarial activity of its carboxamide analogue, DDD107498. This quinoline-4-carboxamide was identified through phenotypic screening and demonstrated a novel mechanism of action: the potent and specific inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the malaria parasite.[9][10]

Given the structural similarity, it is plausible that the this compound could fit within the same binding pocket of PfEF2, disrupting its function and halting parasite proliferation. The thioamide group might even offer different binding interactions or altered pharmacokinetic properties that could be exploited.

Caption: Hypothesized inhibition of protein synthesis by this compound.

Quantitative Data: Antimalarial Activity of Lead Quinoline-4-carboxamides

The following table summarizes the in vitro and in vivo activity of key quinoline-4-carboxamide compounds that led to the discovery of DDD107498. This data provides a benchmark for the potency that could be expected from analogous carbothioamides.

| Compound | P. falciparum (3D7) EC50 (nM)[9][10] | P. berghei in vivo ED90 (mg/kg)[9][10] |

| Hit Compound (1) | 120 | Not Reported |

| DDD107498 (2) | 1.3 | < 1 |

| Compound 25 | 70 | Not Reported |

| Compound 27 | 4 | 2.6 |

| Compound 49 | Not Reported | Excellent activity at 3 & 10 mg/kg |

Experimental Protocol: In Vitro Antiplasmodial Assay

This protocol describes a standard method for assessing the activity of compounds against the blood stage of P. falciparum.

Objective: To determine the 50% effective concentration (EC50) of a test compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris buffer with saponin, Triton X-100, and EDTA)

-

Fluorescence plate reader

Methodology:

-

Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2.5% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubate the plates for 72 hours under the same culture conditions.

-

After incubation, lyse the cells by adding lysis buffer containing SYBR Green I stain.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Hypothesis II: Anticancer Activity via Multiple Mechanisms

The quinoline scaffold is prevalent in a multitude of anticancer agents, acting through diverse mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of DNA-related processes.[11][12][13] The substitution of a carboxamide with a carbothioamide has been shown to enhance the antiproliferative activity of some compounds, suggesting that quinoline-4-carbothioamides are promising candidates for cancer therapy.[4]

Potential Mechanism: Kinase Inhibition (EGFR, PI3K/mTOR)

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and kinases in the PI3K/Akt/mTOR pathway.[5][13] The quinoline core can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket, while the side chains confer selectivity. The thioamide moiety could alter these interactions and improve potency or selectivity.

Caption: Potential inhibition points of this compound in oncogenic signaling.

Potential Mechanism: Inhibition of Other Enzymes and DNA Interaction

Beyond kinases, quinoline derivatives have been shown to inhibit a range of other enzymes and interact with DNA.

-

Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting the action of topoisomerases and leading to cell death.[14]

-

Sirtuin Inhibition: Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[15]

-

Carbonic Anhydrase Inhibition: Quinoline-2-carboxamides have shown potent, low nanomolar inhibition of specific human carbonic anhydrase (hCA) isoforms.[16] The sulfur atom in a carbothioamide could potentially chelate the zinc ion in the active site of these metalloenzymes.

-

DNA Damage Response: Some quinoline compounds inhibit enzymes involved in DNA repair and can elicit a DNA damage response, leading to p53 activation and apoptosis in cancer cells.[17]

Caption: A logical workflow for screening this compound derivatives.

Quantitative Data: Anticancer Activity of Relevant Quinoline Derivatives

This table presents a selection of reported IC50 values for various quinoline derivatives against cancer cell lines and specific enzyme targets, illustrating the potential potency of this scaffold.

| Compound Class | Target / Cell Line | IC50 Value |

| Quinoline-chalcone hybrid (37) | EGFR Tyrosine Kinase | 3.46 µM |

| Quinoline-3-carboxamide furan-deriv. | EGFR Tyrosine Kinase | 2.61 µM |

| Quinoline-3-carboxamide furan-deriv. | MCF-7 (Breast Cancer) | 3.35 µM |

| Quinolinone-carboxamide (3h) | Lipoxygenase (LOX) | 10 µM |

| 2-phenyl-quinoline-4-carboxylic acid (P6) | SIRT3 | 7.2 µM |

| 8-substituted-quinoline-2-carboxamide (5h) | hCA I | 61.9 nM |

| 8-substituted-quinoline-2-carboxamide (5h) | hCA II | 33.0 nM |

| Carbothioamide-based Pyrazoline (3a) | A549 (Lung Cancer) | 13.49 µM |

Experimental Protocols

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Methodology:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Objective: To measure the inhibition of a specific kinase by a test compound.

Materials:

-

Recombinant kinase (e.g., EGFR, PI3K)

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Luminometer

Methodology:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

-

Measure the luminescence signal with a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition relative to controls and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, strong hypotheses can be formulated based on the well-documented activities of its carboxamide bioisosteres and the broader pharmacology of the quinoline scaffold. The potential for dual-activity as both an antimalarial and anticancer agent makes this compound class a highly attractive area for further investigation.

Future research should focus on the synthesis of a focused library of this compound derivatives to systematically probe their biological activities. Head-to-head comparisons with their carboxamide analogues in the assays described herein will be crucial to elucidate the specific contributions of the thioamide moiety to target engagement and overall potency. Such studies will not only clarify the mechanism of action but also pave the way for the development of novel therapeutics.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. drughunter.com [drughunter.com]

- 8. benthamscience.com [benthamscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 16. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Quinoline-4-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening protocols relevant to the evaluation of Quinoline-4-carbothioamide and its derivatives. As a novel scaffold of interest, a thorough understanding of its potential biological activities is crucial for further drug development endeavors. This document outlines detailed methodologies for key in-vitro assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established protocols for structurally similar quinoline derivatives, particularly Quinoline-4-carboxamides, to provide a robust framework for its initial screening. All quantitative data for related compounds is summarized in structured tables to serve as a comparative reference.

Introduction to Quinoline Derivatives

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimalarial, antibacterial, and enzyme inhibitory properties. The quinoline scaffold is a key component in several approved drugs, highlighting its therapeutic potential. The substitution at the 4-position of the quinoline ring with a carbothioamide group introduces a sulfur atom, which can significantly influence the compound's physicochemical properties and biological activity compared to its carboxamide counterpart.

Cytotoxicity Screening

A primary step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential against various cell lines. This helps in identifying potential anticancer activity and determining the compound's general toxicity profile.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

-

Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) |

| 6-Cinnamamido-quinoline-4-carboxamide derivative | Various | Proliferation | 0.3 - <10 |

| 4-Substituted quinoline (HTI 21) | Various | Cytotoxicity | - |

| 4-Substituted quinoline (HTI 22) | Various | Cytotoxicity | - |

| Quinoline-based DNA methyltransferase inhibitor (Compound 11) | A549 (Lung Carcinoma) | Cell Viability | ~4 |

Note: Data presented is for structurally related quinoline-4-carboxamide and other quinoline derivatives to provide a comparative context. Specific IC₅₀ values for HTI 21 and HTI 22 were not provided in the source material but were identified as the most cytotoxic of the series tested.

Experimental Workflow for MTT Assay

Antimicrobial Screening

Quinoline derivatives have historically been a rich source of antimicrobial agents. Therefore, evaluating the antibacterial and antifungal activity of this compound is a critical screening step.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound in the appropriate broth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Table 2: Antimicrobial Activity of Structurally Related Quinoline-Thioamide Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4) | Mycobacterium tuberculosis H37Rv | 6.25 µM |

| QST3 | Mycobacterium tuberculosis H37Rv | 12.5 µM |

| QST10 | Mycobacterium tuberculosis H37Rv | 12.5 µM |

| QST10 | Candida albicans | 31.25 |

| QST8 | Staphylococcus aureus | 250 |

| QST9 | Staphylococcus aureus | 250 |

Note: The data presented is for quinoline derivatives incorporating a thiosemicarbazide functionality, which is structurally related to a carbothioamide.[1]

Experimental Workflow for Broth Microdilution Assay

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. A preliminary screening against a panel of relevant enzymes can provide valuable insights into the potential mechanism of action of this compound.

General Enzyme Inhibition Assay Protocol

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the method used to measure its activity (e.g., colorimetric, fluorometric, or luminescent). However, the general principles remain the same.

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a buffer solution at the optimal pH for the enzyme.

-

Prepare solutions of the enzyme, substrate, and the test inhibitor (this compound).

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a suitable reaction vessel (e.g., a microplate well), add the enzyme and different concentrations of the inhibitor.

-

Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

-

Reaction Monitoring:

-

Monitor the rate of the reaction by measuring the change in a detectable signal over time (e.g., absorbance, fluorescence). This can be done in a continuous or endpoint fashion.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Table 3: Enzyme Inhibition by Structurally Related Quinoline Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (nM) |

| Quinoline-4-carboxylic acid analogue (41) | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 |

| Quinoline-4-carboxylic acid analogue (43) | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 |

| Quinoline-based DNA methyltransferase inhibitor (Compound 12) | DNA methyltransferase 1 (DNMT1) | ~2000 |

| Quinoline-based DNA methyltransferase inhibitor (Compound 12) | C. difficile adenine methyltransferase (CamA) | ~2000 |

Note: The data presented is for quinoline-4-carboxylic acid and other quinoline derivatives to provide a comparative context for potential enzyme inhibitory activity.[2][3]

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

Quinoline derivatives have been reported to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.

Conclusion

This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are based on established methods for analogous quinoline compounds. The tabulated data for structurally related derivatives offer a valuable point of reference for interpreting the experimental outcomes for this novel compound. It is imperative to note that the biological activity of this compound may differ significantly from its carboxamide and other analogues due to the presence of the thioamide functional group. Therefore, the execution of these assays with the specific compound of interest is essential to elucidate its unique pharmacological profile. The results from this preliminary screening will be instrumental in guiding future lead optimization and drug development efforts.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]